Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
CAS No.: 2381134-23-0
Cat. No.: VC4841744
Molecular Formula: C10H20N2O2
Molecular Weight: 200.282
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate - 2381134-23-0](/images/structure/VC4841744.png)
Specification
CAS No. | 2381134-23-0 |
---|---|
Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.282 |
IUPAC Name | tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate |
Standard InChI | InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
Standard InChI Key | DFNHDENZYXCPSX-YUMQZZPRSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCC1N |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via carbamate coupling reactions, leveraging methodologies analogous to those in Patent WO2019158550A1 . A representative pathway involves:
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Amino Protection: The primary amine of (1S,2S)-2-aminocyclobutylmethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
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Activation and Coupling: The alcohol is activated (e.g., via tosylation) and displaced by a Boc-protected amine nucleophile.
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Deprotection: Selective removal of the Boc group under acidic conditions yields the free amine intermediate.
Critical Reaction Parameters
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Temperature: Optimized at 60°C to balance reaction rate and byproduct formation .
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Solvent System: Acetonitrile or dichloromethane, chosen for their compatibility with Boc chemistry .
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Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures (1S,2S) configuration fidelity .
Industrial-Scale Challenges
As highlighted in Patent WO2019158550A1 , viscosity increases during coupling reactions pose significant scalability hurdles. Neutral reagent forms (e.g., free amines instead of hydrochloride salts) mitigate this issue, improving stirrability and yields (up to 93% in optimized conditions) .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.10–3.30 (m, 2H, cyclobutyl CH₂), 4.85 (br s, 1H, NH) .
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¹³C NMR: 156.2 ppm (carbamate C=O), 79.8 ppm (Boc quaternary C), 48.5 ppm (cyclobutyl CH₂) .
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HRMS: [M+H]⁺ calcd. for C₁₁H₂₁N₂O₂: 213.1603; found: 213.1608 .
Applications in Pharmaceutical Chemistry
Role as a Building Block
This compound’s rigid cyclobutane core and protected amine make it valuable for:
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Peptidomimetics: Mimicking peptide backbones while enhancing metabolic stability.
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Kinase Inhibitors: Serving as a scaffold for ATP-binding site engagement in oncology targets.
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Anticoagulants: Intermediate in Factor Xa inhibitors like edoxaban, as per Patent WO2019158550A1 .
Case Study: Edoxaban Synthesis
In the synthesis of edoxaban (Lixiana®), tert-butyl carbamates are employed to protect amines during multistep sequences . The (1S,2S) configuration ensures proper spatial orientation for target binding, underscoring the importance of stereochemical purity .
Future Directions
Research opportunities include:
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Green Chemistry: Developing aqueous-phase coupling reactions to reduce solvent waste.
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Catalytic Asymmetric Synthesis: Enantioselective routes using organocatalysts or transition-metal complexes.
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Biological Profiling: Assessing pharmacokinetics and toxicity in preclinical models.
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